Differentiation in C-F Bond Activation: 1,1-Difluoropent-1-ene vs. Monofluorinated Alkenes
1,1-Difluoropent-1-ene contains two vinylic C-F bonds (bond dissociation energy ~130-154 kcal/mol) that are more chemically robust than the single C-F bond found in monofluoroalkenes (e.g., 1-fluoropent-1-ene) [1]. This gem-difluoro motif enables selective mono-defluorinative cross-coupling pathways that are inaccessible to monofluoroalkenes, which cannot undergo sequential C-F activation [2].
| Evidence Dimension | Number of Vinylic C-F Bonds Available for Sequential Activation |
|---|---|
| Target Compound Data | 2 vinylic C-F bonds |
| Comparator Or Baseline | Monofluoroalkenes (e.g., 1-fluoropent-1-ene) = 1 vinylic C-F bond |
| Quantified Difference | 2 C-F bonds vs. 1 C-F bond |
| Conditions | Structural comparison based on bond connectivity; relevant to transition-metal-catalyzed defluorinative coupling conditions |
Why This Matters
The presence of two vinylic C-F bonds uniquely positions this compound as a substrate for tandem C-F activation strategies, a reactivity profile unavailable with monofluorinated comparators.
- [1] O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. (General bond strength reference for C-F bonds). View Source
- [2] Ding, D., et al. (2019). Synthesis of gem-Difluoroalkenes by Merging Ni-Catalyzed C–F and C–C Bond Activation in Cross-Electrophile Coupling. Organic Letters, 21(8), 2723–2730. View Source
